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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of BRD-7880, a

potent inhibitor of Aurora kinases B and C. While comprehensive kinome-wide screening data

for BRD-7880 is not publicly available, this document summarizes the existing data on its

primary targets and offers a comparison with a broader-acting Aurora kinase inhibitor, AMG-

900, to provide context on its potential selectivity.

Introduction to BRD-7880
BRD-7880 is a small molecule inhibitor with high potency against Aurora kinase B (AURKB)

and Aurora kinase C (AURKC).[1] The Aurora kinases are a family of serine/threonine kinases

that play crucial roles in the regulation of mitosis and cell division, making them attractive

targets for cancer therapy. The selectivity of kinase inhibitors is a critical aspect of drug

development, as off-target effects can lead to toxicity and unforeseen biological consequences.

[2] Isothermal titration calorimetry has indicated that BRD-7880 has a significantly higher

affinity for AURKB in complex with its co-activator INCENP than for Aurora kinase A (AURKA),

with this selectivity attributed to more favorable entropy of binding.[3]

Comparative Kinase Inhibition Profile
Due to the limited public data on the broad cross-reactivity of BRD-7880, this guide utilizes

available data for BRD-7880's primary targets and compares it with the known profile of AMG-

900, a pan-Aurora kinase inhibitor that has been more extensively profiled against a wider

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10754785?utm_src=pdf-interest
https://www.benchchem.com/product/b10754785?utm_src=pdf-body
https://www.benchchem.com/product/b10754785?utm_src=pdf-body
https://www.benchchem.com/product/b10754785?utm_src=pdf-body
https://www.benchchem.com/product/b10754785?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3171802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3262907/
https://www.benchchem.com/product/b10754785?utm_src=pdf-body
https://shokatlab.ucsf.edu/pdfs/29942081.pdf
https://www.benchchem.com/product/b10754785?utm_src=pdf-body
https://www.benchchem.com/product/b10754785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10754785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


range of kinases. This comparison is intended to highlight the potential selectivity of BRD-7880,

with the caveat that its interactions with the broader kinome have not been fully elucidated in

publicly accessible studies.

Kinase Target
BRD-7880 IC50
(nM)

AMG-900 IC50 (nM) Reference

Primary Targets

Aurora Kinase A

(AURKA)
Not specified 5 [4]

Aurora Kinase B

(AURKB)
7 4 [1][4]

Aurora Kinase C

(AURKC)
12 1 [1][4]

Selected Off-Targets

p38α Data not available 53

TYK2 Data not available >100

JNK2 Data not available >100

MET Data not available >100

TIE2 Data not available >100

Note: The IC50 values represent the concentration of the inhibitor required to reduce the

activity of the kinase by 50%. A lower value indicates higher potency. Data for BRD-7880 off-

targets is not available in the public domain.

Signaling Pathway Context
The diagram below illustrates the central role of Aurora kinases in the regulation of mitosis.

BRD-7880 primarily targets Aurora B and C, which are key components of the chromosomal

passenger complex (CPC). The CPC is essential for proper chromosome segregation and

cytokinesis. Off-target inhibition of other kinases involved in cell cycle regulation or other

signaling pathways could lead to unintended cellular effects.
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Figure 1. Simplified signaling pathway of Aurora kinases in mitosis, highlighting the primary
targets of BRD-7880 and potential areas of cross-reactivity.

Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined

experimental protocols. Below are methodologies for key assays used in kinase profiling.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced by a kinase reaction, which is directly

proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against

a purified kinase.

Materials:

Purified recombinant kinase (e.g., AURKB/INCENP complex)

Kinase-specific substrate

ATP

Kinase assay buffer

Test inhibitor (e.g., BRD-7880) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well assay plates

Luminometer

Procedure:

Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay

buffer. The final DMSO concentration should be kept constant across all wells (typically

≤1%).
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Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the diluted inhibitor.

Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration

should be at or near the Michaelis constant (Km) for the specific kinase.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined

time to allow the kinase reaction to proceed in the linear range.

Termination and Detection:

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a

luminescent signal.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative

to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve

using appropriate software.

Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within intact cells.

Objective: To quantify the apparent cellular potency (IC50) of an inhibitor for its target kinase in

a physiological context.

Materials:

HEK293 cells (or other suitable cell line)

Expression vector for the target kinase fused to NanoLuc® luciferase

NanoBRET™ fluorescent tracer specific for the kinase target

Opti-MEM™ I Reduced Serum Medium

Test inhibitor (e.g., BRD-7880)
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White, non-binding surface 384-well plates

Transfection reagent

Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Plate reader capable of measuring BRET signals

Procedure:

Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed

them into 384-well plates.

Compound and Tracer Addition: After an appropriate incubation period for protein

expression, add the test inhibitor at various concentrations to the cells, followed by the

addition of the NanoBRET™ tracer.

Equilibration: Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium

with the target kinase.

Detection: Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

Data Acquisition: Measure the BRET signal (ratio of acceptor emission to donor emission)

using a BRET-capable plate reader.

Data Analysis: A decrease in the BRET signal with increasing inhibitor concentration

indicates displacement of the tracer. Calculate the cellular IC50 value from the dose-

response curve.
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Figure 2. General experimental workflow for assessing the cross-reactivity of a kinase inhibitor
like BRD-7880.

Conclusion
BRD-7880 is a potent inhibitor of Aurora kinases B and C, with evidence suggesting a degree

of selectivity over Aurora A. However, a comprehensive understanding of its cross-reactivity

across the human kinome is limited by the lack of publicly available, large-scale screening data.

For a thorough evaluation of its off-target profile, it would be necessary to perform broad kinase

screening using established platforms such as KINOMEscan, followed by validation of any

identified off-targets in cellular target engagement and functional assays. This would provide a

more complete picture of the selectivity of BRD-7880 and aid in the interpretation of its

biological effects in preclinical and potentially clinical settings. Researchers using BRD-7880
should be mindful of its uncharacterized broader selectivity and consider performing their own

cross-reactivity studies depending on the experimental context.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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